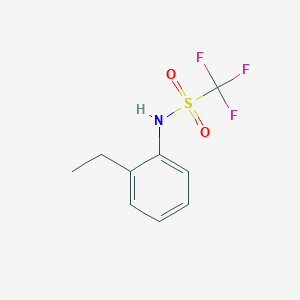
N-(2-Ethylphenyl)-1,1,1-trifluoromethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Ethylphenyl)-1,1,1-trifluoromethanesulfonamide is an organic compound characterized by the presence of a trifluoromethanesulfonamide group attached to a 2-ethylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Ethylphenyl)-1,1,1-trifluoromethanesulfonamide typically involves the reaction of 2-ethylphenylamine with trifluoromethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-ethylphenylamine+trifluoromethanesulfonyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Ethylphenyl)-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
N-(2-Ethylphenyl)-1,1,1-trifluoromethanesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Ethylphenyl)-1,1,1-trifluoromethanesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethanesulfonamide group can interact with enzymes and proteins, leading to inhibition or activation of their functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-Ethylphenyl)-1,1,1-trifluoromethanesulfonamide: Unique due to the presence of the trifluoromethanesulfonamide group.
N-(2-Ethylphenyl)-methanesulfonamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-(2-Ethylphenyl)-1,1,1-trifluoroethanesulfonamide: Contains a trifluoroethanesulfonamide group instead of trifluoromethanesulfonamide.
Uniqueness
This compound is unique due to the presence of the trifluoromethanesulfonamide group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
61266-25-9 |
|---|---|
Molecular Formula |
C9H10F3NO2S |
Molecular Weight |
253.24 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-1,1,1-trifluoromethanesulfonamide |
InChI |
InChI=1S/C9H10F3NO2S/c1-2-7-5-3-4-6-8(7)13-16(14,15)9(10,11)12/h3-6,13H,2H2,1H3 |
InChI Key |
DUEJQLMVEJTRBH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-Pyrazol-1-yl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol](/img/structure/B14587963.png)

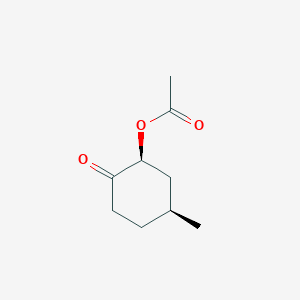
![Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate](/img/structure/B14587981.png)

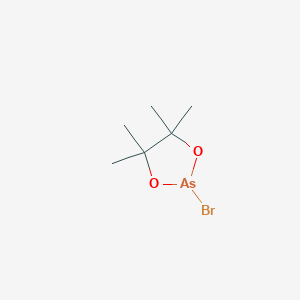
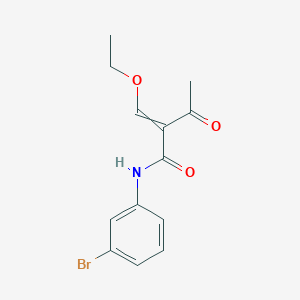

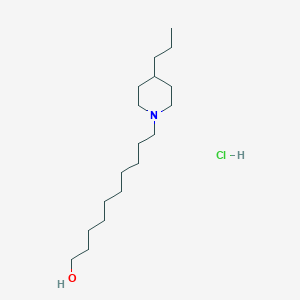
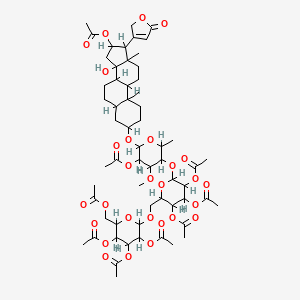
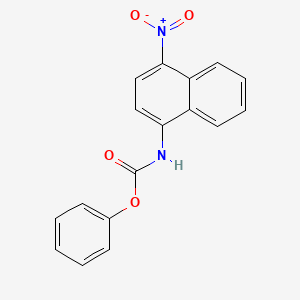

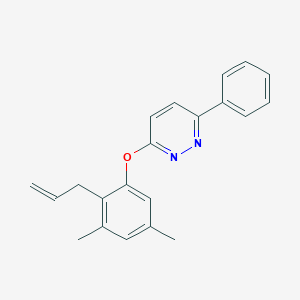
![4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol](/img/structure/B14588057.png)
